1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea

Catalog No.
S2718600
CAS No.
2309569-42-2
M.F
C17H20N4O
M. Wt
296.374
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea

CAS Number

2309569-42-2

Product Name

1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea

IUPAC Name

1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22)

InChI Key

APOFFWRZSPQFEW-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3

solubility

not available

Coordination Chemistry

Scientific Field: Coordination Chemistry Application Summary: In coordination chemistry, bipyridines are known for their ability to act as ligands, forming complexes with metals. The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea” can potentially bind to transition metals, influencing the properties and reactivity of the metal center. Methods of Application: Researchers typically use spectrophotometry and crystallography to study the binding of the compound to metals. The compound is synthesized and reacted with metal salts under controlled conditions, often in an inert atmosphere to prevent oxidation. Results Summary: The formation of metal complexes is usually confirmed by a change in color or magnetic properties. Quantitative data is obtained through spectroscopic analysis, revealing the stoichiometry and stability constants of the complexes .

Supramolecular Chemistry

Organic Synthesis

Scientific Field: Organic Synthesis Application Summary: The compound can be used as a building block in organic synthesis, particularly in the construction of complex organic molecules with potential pharmaceutical applications. Methods of Application: Synthetic chemists employ various organic reactions, such as cyclocondensation, to incorporate the bipyridine moiety into larger molecules. Reaction conditions are optimized for yield and selectivity. Results Summary: The synthesis of target molecules is verified by mass spectrometry and NMR, with yields and purity levels reported. The compound’s role in facilitating certain reactions or imparting specific properties to the final product is analyzed .

Electrochemistry

Scientific Field: Electrochemistry Application Summary: Bipyridines, especially when quaternized to form viologens, exhibit good electrochemical properties. This makes them suitable for studying redox reactions and developing electrochromic devices. Methods of Application: Electrochemical studies are conducted using cyclic voltammetry and spectroelectrochemistry to investigate the redox behavior of the compound. Results Summary: The electrochemical properties, such as redox potentials and electron transfer rates, are quantified. The compound’s color change upon reduction or oxidation is also characterized .

Material Chemistry

Scientific Field: Material Chemistry Application Summary: The compound’s ability to form stable complexes and its electrochemical activity make it a candidate for creating functional materials, such as sensors or catalysts. Methods of Application: Material scientists incorporate the compound into polymers or on surfaces and test the resulting materials’ properties using various analytical techniques. Results Summary: The performance of the materials is evaluated in terms of sensitivity, selectivity, and stability. Data on the efficiency of catalytic processes or the response time of sensors is provided .

Photophysics

Scientific Field: Photophysics Application Summary: The photophysical properties of bipyridines are of interest for applications in solar energy conversion and molecular electronics. Methods of Application: Photophysical experiments involve the use of UV-vis and fluorescence spectroscopy to study the absorption and emission characteristics of the compound. Results Summary: The compound’s ability to absorb light and its quantum yield are measured. The potential for use in photovoltaic cells or light-emitting devices is assessed based on these photophysical properties .

Polymer Chemistry

Scientific Field: Polymer Chemistry Application Summary: This compound can be used to introduce metal coordination sites into polyacrylates, which are significant for developing materials with enhanced properties. Methods of Application: The synthesis involves incorporating the bipyridine derivative into acrylate polymers using microwave-assisted polymerization techniques, which improve reaction times and yields. Results Summary: The resulting polymeric materials are characterized for their ability to coordinate with metals, which is confirmed through spectroscopic methods. The polymers exhibit potential for use in advanced material applications due to their unique coordination capabilities .

Molecular Electronics

Scientific Field: Molecular Electronics Application Summary: The electrochemical properties of bipyridinium compounds make them suitable for use in molecular electronics, where they can function as molecular switches or components in data storage devices. Methods of Application: The compound is integrated into electronic devices at a molecular level and tested for its switching properties under various electrical stimuli. Results Summary: The devices demonstrate controllable switching behavior, with detailed analyses of the switching speeds and stability of the molecular components .

Photocatalysis

Scientific Field: Photocatalysis Application Summary: Bipyridine ligands are often used in photocatalytic applications, particularly in the development of dye-sensitized solar cells and water splitting systems. Methods of Application: The compound is used as a ligand in metal complexes that are then tested for their photocatalytic activity under light irradiation. Results Summary: The metal complexes show significant photocatalytic activity, with measurements of reaction rates and efficiencies providing quantitative data on their performance .

Supramolecular Assemblies

Conductive Materials

Scientific Field: Material Science Application Summary: The bipyridine core of the compound can contribute to the conductivity of materials, making it valuable for the development of conductive polymers or small molecules. Methods of Application: The compound is incorporated into materials, and their conductive properties are assessed through electrical resistance measurements and other relevant tests. Results Summary: The materials display varying degrees of conductivity, with detailed studies revealing the influence of the bipyridine structure on the overall conductive properties .

Electrochromic Devices

Scientific Field: Electrochemistry Application Summary: Due to the dramatic color changes that accompany the redox processes of bipyridinium compounds, they are ideal for creating electrochromic devices. Methods of Application: The compound is applied to surfaces or integrated into devices that are then subjected to electrochemical testing to observe color changes. Results Summary: The devices exhibit clear and reversible color changes upon redox cycling, with data on the response times and durability of the electrochromic effect .

1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is a chemical compound characterized by its unique structure, which includes a bipyridine moiety linked to a cyclopentylurea group. The bipyridine component contributes to its potential as a ligand in coordination chemistry, while the cyclopentylurea part may enhance its biological activity. The compound's molecular formula is C14H16N4O, and it has a molecular weight of approximately 256.31 g/mol.

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Properly dispose of waste according to laboratory safety guidelines.
Typical of ureas and bipyridines. Notably, it can undergo:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbonyl compounds.
  • Coordination Chemistry: The nitrogen atoms in the bipyridine can coordinate with transition metals, forming metal complexes that may exhibit catalytic properties.
  • Substitution Reactions: The bipyridine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea has been investigated for its biological activities, particularly in relation to its potential as an antitumor agent. Studies suggest that compounds with similar structures can exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The bipyridine scaffold is known for its ability to interact with DNA and inhibit cell proliferation in cancer cells.

Several synthetic routes have been proposed for the preparation of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea:

  • Condensation Reaction: A common method involves the condensation of 2,4-bipyridine with cyclopentyl isocyanate, resulting in the formation of the urea linkage.
  • Bipyridine Functionalization: The bipyridine can be functionalized at the 4-position using various alkyl halides or aldehydes to introduce the desired substituents.
  • One-Pot Synthesis: Recent methodologies have explored one-pot reactions combining multiple steps into a single reaction vessel to improve efficiency and yield.

The applications of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea are diverse:

  • Ligand in Coordination Chemistry: It serves as a ligand for metal complexes used in catalysis and materials science.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound may be utilized in the synthesis of functional materials due to its unique structural properties.

Studies on interaction mechanisms suggest that 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea interacts with biological targets through:

  • Hydrogen Bonding: The urea group can form hydrogen bonds with amino acid residues in proteins.
  • π-π Stacking Interactions: The bipyridine moiety can engage in π-π interactions with aromatic amino acids, influencing protein conformation and activity.

These interactions may modulate enzyme activities or receptor functions, leading to observable biological effects.

1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Features
1-(2-Pyridyl)-3-cyclopentylureaUreaSimilar urea functionality; potential for biological activity.
2-(Pyridin-2-yl)thiazoleThiazoleExhibits antimicrobial properties; different heterocyclic structure.
1-(Pyridin-2-yl)-3-methylureaUreaContains methyl substitution; potential antitumor activity.
4-(Pyridin-2-yloxy)anilineAniline derivativeExhibits different reactivity patterns; used in dye synthesis.

Uniqueness

The uniqueness of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea lies in its specific combination of a bipyridine unit and a cyclopentylurea structure, which may confer distinct pharmacological properties compared to other similar compounds. Its ability to coordinate with metals while retaining biological activity sets it apart as a versatile candidate for further research and application in medicinal chemistry and materials science.

XLogP3

1.7

Dates

Last modified: 08-16-2023

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